Ethyl 4-oxoheptanoate CAS number and properties
Ethyl 4-oxoheptanoate CAS number and properties
An In-depth Technical Guide to Ethyl 4-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4-oxoheptanoate, including its chemical identity, physicochemical properties, safety and handling information, and a detailed, generalized experimental protocol for its synthesis and purification.
Chemical Identification
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Chemical Name: Ethyl 4-oxoheptanoate
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CAS Number: 14369-94-9[1]
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Molecular Formula: C₉H₁₆O₃[1]
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Synonyms: 4-Oxoheptanoic acid ethyl ester, Heptanoic acid, 4-oxo-, ethyl ester[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of Ethyl 4-oxoheptanoate. It should be noted that while some experimental data is available, many physical properties are computationally predicted.
| Property | Value | Source Type | Reference |
| Molecular Weight | 172.22 g/mol | Computed | [1] |
| Boiling Point | Not experimentally determined | - | |
| Melting Point | Not experimentally determined | - | |
| Density | Not experimentally determined | - | |
| Solubility | Expected to be soluble in common organic solvents and poorly soluble in water. | Inferred | |
| XLogP3-AA (LogP) | 0.9 | Computed | [1] |
Safety and Handling
Ethyl 4-oxoheptanoate is classified as a hazardous substance. The following table outlines the GHS hazard statements and precautionary measures.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, oral | Warning | H302: Harmful if swallowed | |
| Skin corrosion/irritation | Warning | H315: Causes skin irritation | |
| Serious eye damage/eye irritation | Warning | H319: Causes serious eye irritation | |
| Specific target organ toxicity, single exposure | Warning | H335: May cause respiratory irritation |
Precautionary Measures:
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Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.
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Response: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
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Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
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Disposal: Dispose of contents/container in accordance with local regulations.
Experimental Protocols
Generalized Synthesis via Acylation of an Enolate
This procedure is adapted from established methods for the synthesis of similar keto-esters.
Materials:
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A suitable precursor (e.g., a hexanoyl derivative)
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A suitable ethylating agent (e.g., ethyl carbonate)
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A strong base (e.g., sodium hydride in mineral oil)
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Anhydrous diethyl ether (or other suitable aprotic solvent)
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Acetic acid (for quenching)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
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Reaction Setup: All glassware should be thoroughly dried in an oven and assembled hot under an inert atmosphere (e.g., nitrogen or argon). The reaction is to be carried out in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
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Base Preparation: Sodium hydride (as a 60% dispersion in mineral oil) is washed with anhydrous hexane (B92381) under an inert atmosphere to remove the mineral oil. The hexane is carefully decanted, and the remaining sodium hydride is suspended in anhydrous diethyl ether.
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Enolate Formation: The precursor molecule, dissolved in anhydrous diethyl ether, is added dropwise to the stirred suspension of sodium hydride at a controlled temperature (typically 0 °C to room temperature). The mixture is stirred for a period to allow for the complete formation of the enolate.
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Acylation: The ethylating agent (e.g., ethyl carbonate) is added dropwise to the enolate solution. The reaction mixture is then gently refluxed for several hours, with the progress of the reaction being monitored by Thin Layer Chromatography (TLC).
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Quenching: After the reaction is complete, the flask is cooled in an ice bath, and the reaction is carefully quenched by the slow, dropwise addition of acetic acid until the evolution of gas ceases.
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Work-up: The reaction mixture is transferred to a separatory funnel and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
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Drying and Concentration: The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude Ethyl 4-oxoheptanoate.
Purification
The crude product can be purified by either vacuum distillation or column chromatography.
Option A: Vacuum Distillation
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Apparatus Setup: A vacuum distillation apparatus is assembled.
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Distillation: The crude product is heated under vacuum. Fractions are collected at the appropriate boiling point range for Ethyl 4-oxoheptanoate.
Option B: Column Chromatography
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Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase.
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Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate) is typically used. A gradient elution, starting with a low percentage of the polar solvent and gradually increasing its concentration, often provides the best separation.
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Procedure:
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The silica gel is packed into a chromatography column as a slurry in the initial, least polar mobile phase.
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The crude product is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel bed.
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The column is eluted with the mobile phase, and fractions are collected.
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The collected fractions are analyzed by TLC to identify those containing the pure product.
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The fractions containing the pure Ethyl 4-oxoheptanoate are combined, and the solvent is removed under reduced pressure to yield the purified product.
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Visualized Workflow
Caption: Generalized workflow for the synthesis and purification of Ethyl 4-oxoheptanoate.
